N-(Pyrimidin-2-yl)acrylamide: A Technical Guide for Researchers
N-(Pyrimidin-2-yl)acrylamide: A Technical Guide for Researchers
Introduction
N-(Pyrimidin-2-yl)acrylamide is a molecule of significant interest to researchers in drug development and materials science. It integrates the pharmacologically relevant pyrimidine scaffold with the reactive acrylamide functional group, presenting a unique combination of properties for diverse applications. The pyrimidine ring is a cornerstone of numerous biologically active compounds, including nucleic acids and a wide array of approved drugs, valued for its diverse biological activities such as antimicrobial, antiviral, and anticancer properties.[1] The acrylamide moiety, on the other hand, is a well-known Michael acceptor, capable of forming covalent bonds with nucleophilic residues, a characteristic increasingly exploited in the design of targeted covalent inhibitors. This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of N-(Pyrimidin-2-yl)acrylamide, with a focus on insights relevant to scientific research and development.
Chemical Identity and Physicochemical Properties
While specific experimental data for N-(Pyrimidin-2-yl)acrylamide is not extensively available in public literature, we can infer its properties based on its constituent functional groups and data from commercial suppliers.
Table 1: Chemical Identifiers and Basic Properties [2]
| Property | Value |
| CAS Number | 27179-37-9 |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | N-(pyrimidin-2-yl)prop-2-enamide |
| SMILES | C=CC(=O)NC1=NC=CC=N1 |
Based on the structure, N-(Pyrimidin-2-yl)acrylamide is expected to be a solid at room temperature. The solubility is likely to be moderate in polar organic solvents, with some degree of water solubility conferred by the pyrimidine and amide groups. The parent compound, acrylamide, is soluble in water, alcohol, and acetone, and this trend is expected to be similar, though likely reduced due to the larger, more hydrophobic pyrimidine ring.[3][4]
Molecular Structure and Spectroscopic Characterization
The structure of N-(Pyrimidin-2-yl)acrylamide combines a vinyl group, an amide linkage, and a pyrimidine ring.
Caption: General synthetic scheme for N-(Pyrimidin-2-yl)acrylamide.
Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 2-aminopyrimidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (nitrogen or argon), add acryloyl chloride (1.05 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(Pyrimidin-2-yl)acrylamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acryloyl chloride is highly reactive towards water, which would lead to the formation of acrylic acid and reduce the yield of the desired product.
-
Inert Atmosphere: This prevents side reactions with atmospheric moisture and oxygen.
-
Non-nucleophilic Base: Triethylamine acts as a scavenger for the hydrochloric acid produced during the reaction, driving the reaction to completion. It is non-nucleophilic and will not react with the acryloyl chloride.
-
Low-Temperature Addition: The dropwise addition of acryloyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of by-products.
Reactivity and Potential for Polymerization
The chemical reactivity of N-(Pyrimidin-2-yl)acrylamide is dominated by the acrylamide functional group. The vinyl group is susceptible to polymerization and Michael addition reactions.
-
Polymerization: Like other acrylamide monomers, N-(Pyrimidin-2-yl)acrylamide can undergo free-radical polymerization to form poly(N-(pyrimidin-2-yl)acrylamide). This can be initiated by thermal or photochemical methods in the presence of a suitable radical initiator. Such polymers could have interesting properties for applications in hydrogels, drug delivery, and smart materials. [5][6]* Michael Addition: The electron-withdrawing nature of the amide group makes the β-carbon of the vinyl group electrophilic and susceptible to nucleophilic attack. This is the basis for its use as a covalent warhead in drug design, where it can react with nucleophilic residues like cysteine in proteins. [7]
Applications in Drug Development
The combination of the pyrimidine core and the acrylamide "warhead" makes N-(Pyrimidin-2-yl)acrylamide a molecule of high interest in the field of covalent drug discovery. [8]
Targeted Covalent Inhibition
Covalent inhibitors have seen a resurgence in drug discovery due to their potential for increased potency, prolonged duration of action, and the ability to target shallow binding pockets. [9]The acrylamide moiety is a well-established electrophile for targeting cysteine residues in proteins. [7]The pyrimidine scaffold can be tailored to provide selectivity for specific protein targets, such as kinases, which are often implicated in cancer and inflammatory diseases.
Caption: Mechanism of targeted covalent inhibition.
The pyrimidine portion of the molecule can be designed to bind non-covalently to the active site of a target protein, positioning the acrylamide group in proximity to a nucleophilic cysteine residue. This is followed by a Michael addition reaction, leading to the formation of a stable covalent bond and irreversible inhibition of the protein's function. The 2-aminopyrimidine core is known to form key hydrogen bonds in the hinge region of many kinases. [3]
Safety and Toxicology
Specific toxicological data for N-(Pyrimidin-2-yl)acrylamide is not available. However, it is prudent to handle this compound with care, considering the known hazards of its parent compound, acrylamide. Acrylamide is a known neurotoxin and is classified as a probable human carcinogen. [10][11] General Safety Precautions: [2]
-
Handling: Should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Exposure: Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry place away from light and oxidizing agents.
Given the structural similarity to acrylamide, it is reasonable to assume that N-(Pyrimidin-2-yl)acrylamide may also possess neurotoxic and potentially carcinogenic properties. A thorough toxicological assessment would be required before any in vivo applications.
Conclusion
N-(Pyrimidin-2-yl)acrylamide is a promising, yet under-characterized, molecule with significant potential in both materials science and drug discovery. Its synthesis is straightforward, and its dual functionality offers a versatile platform for the development of novel polymers and targeted covalent inhibitors. While the lack of extensive public data necessitates careful handling and further investigation, the foundational knowledge of its constituent pyrimidine and acrylamide moieties provides a strong basis for future research and application development. As the field of covalent drug discovery continues to expand, molecules such as N-(Pyrimidin-2-yl)acrylamide are likely to attract increasing attention for their potential to address challenging therapeutic targets.
References
- Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01680]
- US Patent 6369249B1 - Process for the preparation of N-substituted acrylamides. Google Patents. [URL: https://patents.google.
- Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal. [URL: https://bsj.uobaghdad.edu.iq/index.php/bsj/article/view/1375]
- Acrylamide derivatives as antiallergic agents. 2. Synthesis and structure-activity relationships of N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acryl amides. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/2465410/]
- Synthesis and characterization of acrylamide and 2-hydroxylpropyl methacrylate hydrogels for specialty applications. ResearchGate. [URL: https://www.researchgate.
- Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8234587/]
- Synthesis of pyrimidine acrylamides (4)–(9). Reagents and conditions used. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-pyrimidine-acrylamides-4-9-Reagents-and-conditions-used-A_fig2_379268394]
- Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives and Their Antioxidant Activity. ResearchGate. [URL: https://www.researchgate.
- Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6004629/]
- N-(pyrimidin-2-yl)acrylamide 97%. Advanced ChemBlocks. [URL: https://www.achemblock.com/N-pyrimidin-2-yl-acrylamide-cas-27179-37-9.html]
- HEALTH EFFECTS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK153232/]
- Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32949755/]
- Acrylamide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Acrylamide]
- Comparison Uv‐spectra of N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo... ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-Uv-spectra-of-N-pyrimidin-2-yl-4-177-trimethylbicyclo-221_fig3_335031448]
- Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. ResearchGate. [URL: https://www.researchgate.net/publication/355498877_Exploring_2-Sulfonylpyrimidine_Warheads_as_Acrylamide_Surrogates_for_Targeted_Covalent_Inhibition_A_BTK_Story]
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [URL: https://www.mdpi.com/1420-3049/25/22/5226]
- Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review. ResearchGate. [URL: https://www.researchgate.net/publication/382835269_Acrylamide_a_toxic_maillard_by-product_and_its_inhibition_by_sulfur-containing_compounds_A_mini_review]
- Advances in acrylamide bioproduction catalyzed with Rhodococcus cells harboring nitrile hydratase. ResearchGate. [URL: https://www.researchgate.
- Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. MDPI. [URL: https://www.mdpi.com/2073-4360/12/10/2393]
- Polyacrylamide-Based Block Copolymer Bearing Pyridine Groups Shows Unexpected Salt-Induced LCST Behavior. MDPI. [URL: https://www.mdpi.com/2073-4360/11/1/130]
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022838/]
- Synthesis and Characterization of Poly(Acrylamide-co-2-Acrylamido-2-Methylpropane Sulfonic Acid)/Kaolin Superabsorbent Composite. ResearchGate. [URL: https://www.researchgate.net/publication/275323719_Synthesis_and_Characterization_of_PolyAcrylamide-co-2-Acrylamido-2-Methylpropane_Sulfonic_AcidKaolin_Superabsorbent_Composite]
- Bioconversion of acrylonitrile using nitrile hydratase activity of Bacillus sp. APB-6. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5495610/]
- N-(2-Phenylethyl)acrylamide. ATB.
- Draft Toxicological Profile for Acrylamide. ATSDR. [URL: https://www.
- Advances in covalent drug discovery. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9335199/]
- A lifetime oncogenicity study in rats with acrylamide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3702081/]
- ACRYLAMIDE. CAMEO Chemicals. [URL: https://cameochemicals.noaa.gov/chemical/25]
- Drug Discovery Considerations in the Development of Covalent Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/262580400_Drug_Discovery_Considerations_in_the_Development_of_Covalent_Inhibitors]
- Multidimensional bioinformatics analysis reveals the potential carcinogenic role of acrylamide in colorectal cancer. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40347726/]
- The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. Cell Journal. [URL: https://www.cell.com.ro/index.php/cell/article/view/1376]
- Acrylamide. DCCEEW. [URL: https://www.dcceew.gov.au/environment/protection/npi/substances/fact-sheets/acrylamide]
- Acrylamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Acrylamide]
- ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). ResearchGate. [URL: https://www.researchgate.net/figure/1H-NMR-spectra-500-MHz-CDCl3-of-N-2-dimethylamino-ethyl-acrylamide-I_fig1_322635956]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(pyrimidin-2-yl)acrylamide 97% | CAS: 27179-37-9 | AChemBlock [achemblock.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Acrylamide - DCCEEW [dcceew.gov.au]
- 5. Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. celljournal.org [celljournal.org]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
